molecular formula C14H15NO4S2 B2928942 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797317-08-8

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2928942
CAS No.: 1797317-08-8
M. Wt: 325.4
InChI Key: AKMBDMXVAKYEKT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone features a unique hybrid structure combining three key motifs:

  • An azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a furan-2-ylmethyl sulfonyl group (-SO₂-CH₂-C₄H₃O).
  • A thiophen-2-yl moiety linked via an ethanone bridge (-C(=O)-CH₂-C₄H₃S).

Molecular Formula: C₁₄H₁₅NO₄S₂ (calculated based on structural analysis). Key Features:

  • The azetidine ring introduces conformational rigidity compared to larger heterocycles like piperazine.
  • The thiophene and furan groups contribute π-π stacking and hydrophobic interactions.

While specific physical data (e.g., melting point, solubility) are unavailable in the provided evidence, analogs with related structures (e.g., piperazinyl sulfonyl derivatives) exhibit melting points in the range of 123–167°C .

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-14(7-12-4-2-6-20-12)15-8-13(9-15)21(17,18)10-11-3-1-5-19-11/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMBDMXVAKYEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its unique structural features, including a furan ring, an azetidine moiety, and a thiophene derivative. The presence of a sulfonyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Furan RingFive-membered aromatic ring with oxygen
Azetidine MoietyFour-membered nitrogen-containing ring
Thiophene RingFive-membered aromatic ring containing sulfur

This combination of structural elements contributes to the compound's reactivity and potential applications in various biological contexts.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of furan and thiophene derivatives followed by sulfonylation reactions. Common reagents include sulfonyl chlorides and various catalysts to facilitate the reactions. The synthetic route can be optimized to maximize yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group is known for facilitating strong interactions with protein active sites, potentially leading to inhibition of specific enzymes or modulation of receptor activities. The indole moiety in similar compounds has been associated with anti-cancer and anti-inflammatory effects, suggesting that this compound may exhibit similar pharmacological properties .

Pharmacological Properties

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory and antibacterial activities. For instance, pyrazoline derivatives containing furan groups have demonstrated notable biological activities, which may extend to this compound .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Activity : A study on related sulfonamide compounds showed appreciable anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involved inhibition of cyclooxygenase enzymes .
  • Antibacterial Activity : Compounds featuring similar structural motifs were evaluated for their antibacterial properties against various strains, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported as low as 0.78 μg/mL for some derivatives .
  • Molecular Docking Studies : Induced fit docking calculations have been employed to assess the binding efficiency of related compounds to target enzymes, revealing strong interactions that suggest potential efficacy in drug development .

Summary of Findings

The biological activity of this compound is supported by its unique structural characteristics and the presence of functional groups known for their reactivity and interaction with biological targets. Its potential applications in medicinal chemistry are promising, particularly in the development of anti-inflammatory and antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Substituents Molecular Formula Reported Activity/Properties Reference
Target Compound 3-(Furan-2-ylmethyl sulfonyl)azetidine, thiophen-2-yl C₁₄H₁₅NO₄S₂ Not reported
MAC-5576 () 5-Chloropyridin-3-yl, thiophen-2-yl C₁₂H₉ClNOS SARS-CoV Mpro inhibitor (IC₅₀: 0.5 µM)
2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethanone () Ethylsulfonyl, thiophen-2-yl C₇H₁₀O₃S₂ Synthesized via metal–organic frameworks
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone () Isobutylsulfonyl, thiophen-2-yl C₁₃H₁₉NO₃S₂ No bioactivity reported
Compounds 7e–7k () Piperazinyl sulfonyl, tetrazolylthio Varied (e.g., C₂₀H₂₀N₆O₃S₂) Antiproliferative activity (tested in vitro)

Computational and Crystallographic Insights

  • Crystal Engineering : Tools like SHELX and Mercury () enable structural analysis of sulfonyl-containing compounds, aiding in conformational studies .
  • Molecular Docking : Analogues like MAC-5576 have been modeled into protease active sites, providing a template for predicting the target compound’s interactions .

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